molecular formula C20H24N2O3 B269015 N-[3-(acetylamino)phenyl]-2-(2-sec-butylphenoxy)acetamide

N-[3-(acetylamino)phenyl]-2-(2-sec-butylphenoxy)acetamide

Cat. No. B269015
M. Wt: 340.4 g/mol
InChI Key: RHLKIAHTHVPFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-2-(2-sec-butylphenoxy)acetamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is activated by various metabolic stresses, such as glucose deprivation, hypoxia, and exercise. A-769662 has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, making it a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.

Mechanism of Action

A-769662 activates N-[3-(acetylamino)phenyl]-2-(2-sec-butylphenoxy)acetamide by binding to the γ subunit of the kinase and allosterically activating the enzyme. This results in the phosphorylation of downstream targets involved in glucose uptake and fatty acid oxidation, such as glucose transporter 4 (GLUT4) and acetyl-CoA carboxylase (ACC). A-769662 has also been shown to inhibit de novo lipogenesis and promote mitochondrial biogenesis in skeletal muscle.
Biochemical and Physiological Effects:
A-769662 has a number of biochemical and physiological effects in various tissues. In skeletal muscle, A-769662 increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and energy expenditure. In adipose tissue, A-769662 increases lipolysis and reduces adipocyte size, potentially leading to decreased adiposity. A-769662 has also been shown to improve liver function and reduce hepatic steatosis in animal models of non-alcoholic fatty liver disease.

Advantages and Limitations for Lab Experiments

A-769662 is a useful tool for studying the role of N-[3-(acetylamino)phenyl]-2-(2-sec-butylphenoxy)acetamide in cellular metabolism and energy homeostasis. Its ability to activate N-[3-(acetylamino)phenyl]-2-(2-sec-butylphenoxy)acetamide in a dose-dependent manner allows for precise control over the level of activation in experimental systems. However, A-769662 has some limitations as a research tool. It has been shown to have off-target effects on other kinases and ion channels, which can complicate interpretation of experimental results. Additionally, the synthesis of A-769662 is complex and time-consuming, which can limit its availability for use in research.

Future Directions

There are several potential future directions for research on A-769662. One area of interest is the development of more potent and selective N-[3-(acetylamino)phenyl]-2-(2-sec-butylphenoxy)acetamide activators that do not have off-target effects. Another area of interest is the investigation of the effects of A-769662 in other tissues, such as the brain and heart. Additionally, the use of A-769662 in combination with other therapeutic agents, such as metformin or insulin, may have synergistic effects on glucose homeostasis and metabolic function.

Synthesis Methods

A-769662 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-sec-butylphenol with chloroacetyl chloride to form 2-(2-sec-butylphenoxy)acetyl chloride. The resulting product is then reacted with 3-aminophenylacetic acid to form the desired compound, A-769662.

Scientific Research Applications

A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders. In vitro and in vivo studies have shown that A-769662 can increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes. Additionally, A-769662 has been shown to have anti-inflammatory effects and can protect against oxidative stress.

properties

Product Name

N-[3-(acetylamino)phenyl]-2-(2-sec-butylphenoxy)acetamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(2-butan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H24N2O3/c1-4-14(2)18-10-5-6-11-19(18)25-13-20(24)22-17-9-7-8-16(12-17)21-15(3)23/h5-12,14H,4,13H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

RHLKIAHTHVPFOZ-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)NC(=O)C

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

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